Piperidine, 5-ethenyl-2-methyl-
Description
Significance of the Piperidine (B6355638) Core in Chemical Synthesis and Derivatives
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its structure is not merely a synthetic curiosity but a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.gov The prevalence of the piperidine core is due to several key factors. Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.
In drug discovery, the incorporation of a piperidine moiety can significantly enhance a molecule's pharmacological profile. It often improves properties such as solubility, lipophilicity, and metabolic stability, which are crucial for a drug candidate's success. nih.gov Furthermore, the nitrogen atom within the ring can act as a basic center, aiding in salt formation for improved formulation and bioavailability. The synthetic utility of piperidines is also vast; they are employed as solvents, bases, and, most importantly, as building blocks for more complex molecular architectures. nih.gov The synthesis of piperidines can be broadly approached through three main routes: the hydrogenation or reduction of corresponding pyridine (B92270) precursors, the cyclization of linear precursors (intramolecular reactions), and the combination of smaller fragments to build the ring (intermolecular reactions). nih.gov
Overview of Key Stereochemical Considerations in Piperidine Derivatives
The stereochemistry of piperidine derivatives is a critical aspect that dictates their physical properties and biological activity. As a saturated six-membered ring, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted piperidines, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is a central consideration in their synthesis and function.
For a compound like Piperidine, 5-ethenyl-2-methyl-, there are two stereogenic centers: at the C2 position (bearing the methyl group) and the C5 position (bearing the ethenyl group). This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Each of these isomers can exist as a pair of enantiomers and diastereomers, with distinct spatial arrangements.
The control of this stereochemistry during synthesis is a major focus of modern organic chemistry. nih.gov Diastereoselective and enantioselective methods, often employing chiral catalysts or auxiliaries, are developed to produce a single, desired isomer. nih.govnih.gov This is paramount in pharmaceutical development, where often only one stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even contribute to undesirable side effects. The precise control over the 3D structure is therefore not just an academic exercise but a practical necessity.
Scope and Academic Relevance of Piperidine, 5-ethenyl-2-methyl- within Heterocyclic Chemistry
While the broader class of substituted piperidines is extensively studied, Piperidine, 5-ethenyl-2-methyl- is a less documented member of this family. Its academic relevance lies not in a large body of existing research, but in its potential as a versatile synthetic intermediate within heterocyclic chemistry. Its structure contains several key features that make it an attractive target for further chemical exploration.
The primary route for the synthesis of this compound would logically proceed via the reduction of its aromatic precursor, 2-methyl-5-vinylpyridine (B86018) (also known as 5-ethenyl-2-methylpyridine). nih.govorganic-chemistry.org This precursor is a known compound, accessible through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine. The hydrogenation of the pyridine ring to a piperidine ring is a fundamental and widely used transformation in organic synthesis. nih.gov
The academic interest in Piperidine, 5-ethenyl-2-methyl- stems from the reactivity of its functional groups:
The Secondary Amine: The nitrogen atom can be functionalized through alkylation, acylation, or other reactions to build more complex structures.
The Chiral Centers: The presence of two stereocenters makes it a candidate for use in asymmetric synthesis.
The Ethenyl (Vinyl) Group: This unsaturated bond is a reactive handle for a multitude of chemical transformations, such as polymerization, hydroboration-oxidation, epoxidation, or cross-coupling reactions, allowing for the introduction of diverse functionalities at the C5 position.
Therefore, Piperidine, 5-ethenyl-2-methyl- represents a trifunctional building block, offering chemists a platform to construct a wide range of novel and complex heterocyclic molecules.
Data Tables
General Properties of Piperidine (Parent Compound)
| Property | Value |
| Molecular Formula | C₅H₁₁N |
| Molar Mass | 85.15 g/mol |
| Appearance | Colorless liquid |
| Density | 0.862 g/mL |
| Boiling Point | 106 °C (223 °F; 379 K) |
| Acidity (pKa) | 11.22 (of the protonated form) |
Properties of Precursor: 2-Methyl-5-vinylpyridine
| Property | Value | Reference |
| CAS Number | 140-76-1 | nih.gov |
| Molecular Formula | C₈H₉N | nih.gov |
| Molar Mass | 119.16 g/mol | nih.gov |
| Appearance | Clear to faintly opalescent liquid | chemicalbook.com |
| Boiling Point | 181 °C | chemicalbook.com |
| Density | ~0.98 g/cm³ | nih.gov |
Computed Properties of Piperidine, 5-ethenyl-2-methyl-
No experimental data for this specific compound is readily available in public databases. The following are computed values based on its chemical structure.
| Property | Value (Computed/Estimated) |
| Molecular Formula | C₈H₁₅N |
| Molar Mass | 125.22 g/mol |
| Monoisotopic Mass | 125.120449 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-ethenyl-2-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3 |
InChI Key |
UDDWJKJREIHMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C=C |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Piperidine, 5 Ethenyl 2 Methyl
Reaction Pathway Elucidation for Synthetic Routes
The synthesis of 5-ethenyl-2-methylpiperidine (stenusine) can be approached through various retrosynthetic disconnections. A common strategy involves the construction of the substituted piperidine (B6355638) ring, followed by the introduction or modification of the vinyl group, or vice versa.
A primary synthetic route originates from 2-methyl-5-ethylpyridine. The subsequent dehydrogenation of this precursor yields 2-methyl-5-vinylpyridine (B86018). google.com The final step is the reduction of the pyridine (B92270) ring to the corresponding piperidine. The catalytic hydrogenation of the pyridine ring is a well-established transformation. youtube.comyoutube.comyoutube.com
Table 1: Proposed Synthetic Pathway from 2-Methyl-5-ethylpyridine
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Methyl-5-ethylpyridine | Catalyst (e.g., Iron Oxide), High Temperature | 2-Methyl-5-vinylpyridine |
| 2 | 2-Methyl-5-vinylpyridine | H₂, Catalyst (e.g., Pt, Pd, Ni) | Piperidine, 5-ethenyl-2-methyl- |
Another plausible pathway involves the Wittig reaction on a suitable piperidine-5-carbaldehyde derivative. This approach allows for the late-stage introduction of the vinyl group. The synthesis of the required aldehyde can be achieved through various methods, including the oxidation of the corresponding alcohol.
The biosynthesis of stenusine offers a different perspective, with the piperidine ring being formed from L-lysine and the side chain originating from L-isoleucine. nih.govresearchgate.net This biological pathway proceeds through a series of enzymatic cyclization and modification steps.
Stereochemical Mechanism Determination (e.g., Chelation Control, Stereoelectronic Effects)
The stereochemistry of 5-ethenyl-2-methylpiperidine is a critical aspect, with (2R,5S) and (2S,5R) being the naturally occurring enantiomers. The control of stereochemistry during synthesis is paramount.
During the catalytic hydrogenation of 2-methyl-5-vinylpyridine, the stereochemical outcome is influenced by the catalyst surface and the substrate's approach. The addition of hydrogen typically occurs in a syn-fashion, where both hydrogen atoms add to the same face of the pyridine ring as it adsorbs onto the catalyst surface. libretexts.org The presence of the methyl and vinyl substituents directs the approach of the heterocycle to the catalyst, leading to a mixture of cis and trans diastereomers relative to these substituents. The exact ratio is dependent on the catalyst and reaction conditions used.
In syntheses involving cyclization of an acyclic precursor, stereochemical control can be exerted through various means. For instance, in a radical cyclization approach to form the piperidine ring, the stereochemistry of the newly formed chiral centers can be influenced by the existing stereocenters in the acyclic chain. birmingham.ac.uk The transition state will adopt a conformation that minimizes steric interactions, often leading to a predictable diastereomeric outcome.
For example, in the cyclization of an N-substituted aminyl radical onto a pendant alkene, the developing C-C bond formation will favor a chair-like transition state. The substituents will preferentially occupy equatorial positions to alleviate steric strain, thus dictating the relative stereochemistry of the product.
Table 2: Factors Influencing Stereoselectivity in Piperidine Synthesis
| Mechanism | Controlling Factor | Expected Outcome |
| Catalytic Hydrogenation | Catalyst surface, Steric hindrance of substituents | Predominantly syn-addition of hydrogen, mixture of diastereomers |
| Radical Cyclization | Chair-like transition state, Steric hindrance | Diastereoselective formation of the piperidine ring |
| Chiral Auxiliary Control | Steric directing effect of a chiral auxiliary | Enantioselective synthesis of a specific stereoisomer |
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-mediated reactions are pivotal in the synthesis of piperidine derivatives. A key transformation is the catalytic hydrogenation of the precursor, 2-methyl-5-vinylpyridine.
The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following steps: youtube.comyoutube.comlibretexts.org
Adsorption: Both the hydrogen gas (H₂) and the substrate (2-methyl-5-vinylpyridine) are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).
Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This is a stepwise process.
Desorption: Once the hydrogenation is complete, the final product, 5-ethenyl-2-methylpiperidine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Another relevant metal-mediated transformation is the potential for cross-coupling reactions on the vinyl group, although this is less explored for stenusine itself. For instance, a Heck reaction could theoretically be employed to further functionalize the vinyl moiety. The catalytic cycle for a Heck reaction typically involves:
Oxidative Addition: A palladium(0) catalyst oxidatively adds to an aryl or vinyl halide.
Carbopalladation: The vinyl group of the piperidine would then insert into the Pd-R bond.
β-Hydride Elimination: Elimination of a β-hydrogen from the newly formed alkyl-palladium intermediate regenerates the double bond in a new position and forms a palladium-hydride species.
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst.
Transition State Characterization in Key Steps
The characterization of transition states provides fundamental insights into reaction mechanisms, rates, and selectivities. While experimental characterization of transition states is challenging, computational chemistry offers a powerful tool for their study.
For the catalytic hydrogenation of 2-methyl-5-vinylpyridine, the transition states for the sequential hydrogen atom transfers on the catalyst surface would involve the partial formation of C-H bonds and the partial breaking of the π-bonds within the pyridine ring and the metal-hydrogen bonds. The relative energies of the diastereomeric transition states, influenced by the steric interactions of the methyl and vinyl groups with the catalyst surface, would determine the final product distribution.
In a potential intramolecular cyclization to form the piperidine ring, such as a radical cyclization, the key transition state would be the one for the ring-closing step. Computational studies on analogous systems have shown that these cyclizations proceed through chair-like transition states. birmingham.ac.uk The energy of these transition states is highly dependent on the conformational arrangement of the substituents. For instance, a transition state leading to a cis-2,5-disubstituted piperidine might be lower in energy than one leading to the trans isomer if it allows for pseudo-equatorial positioning of both developing substituents, thereby minimizing steric clashes.
Advanced Spectroscopic and Diffractional Analysis for Structural Elucidation and Conformational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For "Piperidine, 5-ethenyl-2-methyl-", a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing stereochemistry.
Protons on the piperidine (B6355638) ring are expected to appear in the δ 1.0-3.5 ppm range. The proton on the nitrogen (N-H) would likely be a broad signal. The methyl group protons would resonate at a higher field (lower ppm), typically around δ 1.0-1.3 ppm. The protons of the ethenyl (vinyl) group would be found in the characteristic alkene region (δ 4.9-5.8 ppm). alfa-chemistry.comnetlify.app
In the ¹³C NMR spectrum, the carbons of the piperidine ring would appear in the δ 20-60 ppm range. The methyl carbon would be at a high field (δ ~15-25 ppm). The sp² carbons of the vinyl group would be significantly downfield, with the terminal CH₂ at ~115 ppm and the internal CH at ~140 ppm. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine, 5-ethenyl-2-methyl- (Note: These are estimated values based on general principles, as specific experimental data is not available.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~2.5 - 3.0 | ~50 - 60 |
| C3-H₂ | ~1.2 - 1.9 | ~25 - 35 |
| C4-H₂ | ~1.2 - 1.9 | ~25 - 35 |
| C5-H | ~1.8 - 2.4 | ~35 - 45 |
| C6-H₂ | ~2.6 - 3.2 | ~45 - 55 |
| 2-CH₃ | ~1.0 - 1.3 | ~15 - 25 |
| N-H | Variable, broad | N/A |
| =CH- | ~5.5 - 6.0 | ~138 - 145 |
| =CH₂ | ~4.9 - 5.3 | ~112 - 118 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. longdom.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3 protons, H5 with H4 and vinyl protons), confirming the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. researchgate.net This technique allows for the definitive assignment of each carbon signal based on the already assigned proton signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduacs.org This is crucial for confirming the substitution pattern. For instance, correlations would be expected between the methyl protons and carbons C2 and C3, and between the vinyl protons and carbons C4 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary NMR method for determining the relative stereochemistry of the substituents. For example, a NOESY cross-peak between the C2-methyl protons and the C5-H would suggest a cis relationship, while its absence would imply a trans configuration.
The piperidine ring exists predominantly in a chair conformation. For a 2,5-disubstituted piperidine, this leads to a conformational equilibrium between two chair forms, which involves the substituents flipping between axial and equatorial positions. ut.eeacs.org
Dynamic NMR (DNMR), through variable-temperature (VT) experiments, can be used to study this process. unibas.it At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, these signals broaden and eventually coalesce into averaged signals when the inversion becomes rapid. Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process and the determination of the relative populations of the equatorial and axial conformers. ut.eeresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. horiba.comosti.gov
Key expected vibrational bands for "Piperidine, 5-ethenyl-2-methyl-" would include:
N-H stretch: A moderate, somewhat broad band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretches: Bands for sp³ C-H (alkane) bonds just below 3000 cm⁻¹ and for sp² C-H (alkene) bonds just above 3000 cm⁻¹.
C=C stretch: A characteristic band for the vinyl group around 1640 cm⁻¹.
N-H bend: A vibration in the 1560-1640 cm⁻¹ region.
C-H bends: Various bending vibrations for CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range.
C-N stretch: A band in the 1020-1250 cm⁻¹ range. researchgate.net
Raman spectroscopy would complement the IR data, often showing strong signals for the non-polar C=C and C-C backbone vibrations. spectroscopyonline.com Analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra could also provide information about the conformational state of the molecule. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. nih.gov
For "Piperidine, 5-ethenyl-2-methyl-" (molecular formula C₈H₁₅N), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision, verifying the elemental composition.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation of piperidine derivatives is often dominated by alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. nih.govlibretexts.org Expected fragmentation pathways include:
Loss of the methyl group: Cleavage of the bond between C2 and the methyl group, leading to a fragment ion.
Loss of the vinyl group: Cleavage at the C5 position.
Ring cleavage: Various pathways involving the opening of the piperidine ring.
A plausible fragmentation pattern would help to confirm the positions of the substituents on the piperidine ring. scielo.brlibretexts.org
Table 2: Plausible Mass Spectrometry Fragments for Piperidine, 5-ethenyl-2-methyl- (Note: These are predicted fragments based on known fragmentation rules.)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 125 | [M]⁺ | Molecular Ion |
| 124 | [M-H]⁺ | Loss of a hydrogen radical |
| 110 | [M-CH₃]⁺ | Alpha-cleavage, loss of the methyl group |
| 98 | [M-C₂H₃]⁺ | Loss of the vinyl radical |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. ed.ac.uk If a suitable single crystal of "Piperidine, 5-ethenyl-2-methyl-" or one of its crystalline salts (e.g., hydrochloride or tartrate) can be grown, this technique can unambiguously determine:
The precise bond lengths and angles.
The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice.
The relative stereochemistry (cis or trans) of the methyl and vinyl substituents.
Furthermore, since the molecule contains two stereocenters (C2 and C5), it is chiral. X-ray diffraction can be used to determine the absolute configuration of an enantiomerically pure sample. researchgate.netnih.gov This is typically achieved by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated during the structure refinement; a value close to 0 confirms the correct absolute stereochemistry has been assigned to the model. ed.ac.uksoton.ac.uk For light-atom structures, using a chiral derivative or co-crystallization agent with a known absolute configuration can aid in this determination. researchgate.netnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopy has emerged as a powerful suite of techniques for the unambiguous determination of the absolute configuration and the assessment of enantiomeric purity of chiral molecules in solution. rsc.orgnih.gov For a molecule such as "Piperidine, 5-ethenyl-2-methyl-", which possesses two stereocenters at the C2 and C5 positions of the piperidine ring, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable. These techniques measure the differential absorption of left and right circularly polarized light, a phenomenon exclusive to chiral molecules. bruker.comrsc.org
The determination of the absolute configuration of a chiral molecule through chiroptical spectroscopy is a comparative process, juxtaposing experimentally measured spectra with those predicted by quantum chemical calculations. nih.govschrodinger.com This approach has become a reliable alternative to classical methods such as X-ray crystallography, which requires a single crystal, or chemical correlation, which can be synthetically demanding.
The process for determining the absolute configuration of a compound like "Piperidine, 5-ethenyl-2-methyl-" would typically involve the following steps:
Conformational Analysis : The first step is a thorough search for all possible stable conformations of the molecule. For a flexible six-membered ring system like piperidine with two substituents, numerous chair, boat, and twist-boat conformations could exist.
Quantum Chemical Calculations : For each stable conformer, the chiroptical spectra (VCD and/or ECD) are calculated using methods like Density Functional Theory (DFT). rsc.orgnih.gov
Boltzmann Averaging : The calculated spectra of the individual conformers are then averaged, weighted by their predicted relative populations based on their calculated Gibbs free energies, to generate a final theoretical spectrum for a specific enantiomer (e.g., (2R, 5S)). nih.gov
Comparison with Experimental Data : The theoretically predicted spectrum is then compared to the experimental spectrum obtained from a sample of the synthesized or isolated compound. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration. schrodinger.com
Detailed Research Findings
While specific chiroptical studies on "Piperidine, 5-ethenyl-2-methyl-" are not available in the published literature, extensive research on other piperidine alkaloids and chiral molecules demonstrates the utility of this approach. rsc.orgnih.gov For instance, VCD spectroscopy has been successfully employed to determine the absolute configuration and solution-state conformations of complex natural products, including those from the Piperaceae family. rsc.orgnih.gov
The VCD spectrum, which probes the vibrational transitions of the molecule in the infrared region, is particularly well-suited for this purpose. It provides a rich fingerprint of the molecule's three-dimensional structure. bruker.com The sign and intensity of the VCD bands are highly sensitive to the spatial arrangement of atoms, making it an excellent tool for differentiating between diastereomers and enantiomers. youtube.com
For "Piperidine, 5-ethenyl-2-methyl-", key vibrational modes, such as the C-H stretching and bending modes of the piperidine ring, the methyl group, and the ethenyl group, would be expected to show significant VCD signals. The comparison of the experimental VCD spectrum with the DFT-calculated spectra for the possible stereoisomers—(2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R)—would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated product.
The enantiomeric excess (e.e.) of a sample can also be determined using chiroptical methods. Since the intensity of the circular dichroism signal is directly proportional to the concentration difference between the two enantiomers, a calibrated measurement can provide a quantitative assessment of the enantiomeric purity.
Illustrative Data
The following table is a hypothetical representation of the kind of data that would be obtained from a VCD analysis to determine the absolute configuration of a chiral piperidine derivative. The data compares the experimental VCD spectrum with the Boltzmann-averaged DFT-calculated spectrum for a proposed enantiomer.
Interactive Data Table: Illustrative VCD Spectral Data for a Chiral Piperidine Derivative
| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) (for assumed configuration) | Calculated ΔA (x 10⁻⁵) (for assumed configuration) | Vibrational Assignment (Tentative) |
| 2960 | +3.5 | 2965 | +4.2 | Asymmetric CH₃ Stretch |
| 2925 | -5.8 | 2930 | -6.1 | Asymmetric CH₂ Stretch (ring) |
| 1450 | +2.1 | 1455 | +1.9 | CH₂ Scissoring (ring) |
| 1380 | -1.5 | 1385 | -1.8 | Symmetric CH₃ Bend |
| 1120 | +4.2 | 1125 | +3.9 | C-N Stretch / Ring Deformation |
| 995 | -2.7 | 1000 | -3.0 | Ethenyl C-H Bend (out-of-plane) |
In this illustrative table, the close agreement between the signs and relative intensities of the experimental and calculated differential absorption (ΔA) values across various vibrational frequencies would provide strong evidence for the assigned absolute configuration.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for systems like substituted piperidines. DFT calculations can determine a variety of ground state properties.
Key Ground State Properties Calculable by DFT:
| Property | Description | Typical DFT Functional/Basis Set Combination |
| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths and angles. | B3LYP/6-31G(d) or wB97XD/6-311++G(d,p) |
| Electronic Energy | Calculates the total energy of the molecule in its ground state, which is crucial for comparing the stability of different isomers or conformers. | B3LYP/6-31G(d) |
| Vibrational Frequencies | Predicts the frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum. This helps confirm a stable structure. | B3LYP/6-31G(d) |
| HOMO-LUMO Energies | Determines the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | B3LYP/6-31G(d) |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). | B3LYP/6-31G(d) |
For Piperidine (B6355638), 5-ethenyl-2-methyl-, DFT would be used to find the lowest energy conformation by considering the various possible arrangements of the methyl and ethenyl groups (axial vs. equatorial) and the puckering of the piperidine ring.
Beyond DFT, other quantum mechanical methods provide different levels of theory for molecular calculations.
Ab Initio Methods : These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. osi.lv Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy but come with a significantly higher computational cost. osi.lv For a molecule of this size, MP2 could be feasibly used to obtain more accurate energy calculations than standard DFT for a limited number of conformers.
Semi-Empirical Methods : These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. nih.gov While less accurate, they are useful for quickly screening the conformational space of larger molecules or for preliminary geometry optimizations before employing more rigorous methods.
Conformational Analysis and Energy Landscapes of Piperidine, 5-ethenyl-2-methyl-
The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two substituents at the 2 and 5 positions leads to several possible stereoisomers and conformers.
The piperidine ring can undergo a "ring flip" or inversion, where one chair conformation converts to another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion proceeds through higher-energy transition states, such as boat or twist-boat conformations. ias.ac.in
Computational methods can map this process by calculating the potential energy surface of the inversion. This allows for the determination of the energy barrier for the ring flip, which indicates how rapidly the two chair forms interconvert at a given temperature. For N-methylpiperidine, this barrier is a known quantity that provides a baseline for understanding how additional substituents, like the ethenyl group, might influence the dynamics.
The stability of a given conformer of Piperidine, 5-ethenyl-2-methyl- is determined by the spatial arrangement of its methyl and ethenyl substituents. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions).
For a 2,5-disubstituted piperidine, four diastereomeric chair conformers are possible:
cis-isomer :
(2-equatorial, 5-equatorial)
(2-axial, 5-axial)
trans-isomer :
(2-equatorial, 5-axial)
(2-axial, 5-equatorial)
Computational studies on similar 2,5-disubstituted piperidines have shown that the trans isomer with both substituents in an equatorial position (or pseudo-equatorial for the vinyl group) is often the most stable. nih.govrsc.org DFT calculations would be essential to quantify the energy differences between these conformers for Piperidine, 5-ethenyl-2-methyl-, taking into account potential intramolecular interactions involving the vinyl group's pi-system.
Reaction Mechanism Modeling and Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathway from reactants to products. This involves identifying and calculating the energies of intermediates and, crucially, transition states. acs.org
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy allows for the theoretical determination of the reaction's activation energy.
For Piperidine, 5-ethenyl-2-methyl-, several reactions could be modeled:
Reactions at the Nitrogen Atom : The lone pair of electrons on the nitrogen makes it a nucleophile and a base. The mechanism of its reaction with electrophiles (e.g., alkyl halides in a quaternization reaction) could be modeled.
Reactions of the Ethenyl (Vinyl) Group : The double bond of the ethenyl group can undergo electrophilic addition. Computational modeling could explore the stereoselectivity of reactions like hydroboration-oxidation or halogenation, predicting which face of the double bond is more likely to react based on the steric hindrance from the piperidine ring. DFT calculations can be used to compare the energies of the transition states for different attack trajectories. acs.org
By mapping the entire reaction pathway, chemists can gain a deeper understanding of reaction kinetics and selectivity, guiding the design of new synthetic routes. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of "Piperidine, 5-ethenyl-2-methyl-". While specific MD studies on this exact molecule are not prevalent in publicly accessible literature, the behavior of substituted piperidine rings is well-documented and provides a strong basis for understanding its conformational landscape.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, this conformation is not rigid. MD simulations of various piperidine derivatives reveal that the ring can undergo conformational flexing and even inversion, passing through higher-energy boat or twist-boat transition states. For "Piperidine, 5-ethenyl-2-methyl-", the presence of the methyl and ethenyl substituents at the C2 and C5 positions, respectively, will influence the energetics of these conformational changes.
Simulations would likely focus on several key aspects:
Conformational Preference of Substituents: Investigating whether the methyl and ethenyl groups preferentially occupy equatorial or axial positions. The equatorial position is generally favored for larger substituents to reduce 1,3-diaxial interactions.
Ring Pucker Analysis: Quantifying the degree and nature of the piperidine ring's non-planarity.
Solvent Effects: Simulating the molecule in various solvents to understand how its dynamic behavior is influenced by the surrounding environment.
A representative, albeit hypothetical, data table summarizing potential findings from an MD simulation is presented below.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Predominant Conformation | Chair | Minimization of steric and torsional strain. |
| Substituent Orientation | Methyl (equatorial), Ethenyl (equatorial) | Reduced steric hindrance compared to axial orientation. |
| Ring Inversion Barrier | ~10-15 kcal/mol | Indicates the energetic cost of conformational change. |
| Ethenyl Group Rotation | Relatively free rotation at room temperature | Influences the molecule's accessible surface area. |
This table is illustrative and based on typical findings for substituted piperidines.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like "Piperidine, 5-ethenyl-2-methyl-". These predictions, when correlated with experimental spectra, can confirm structural assignments and provide a deeper understanding of the molecule's electronic structure.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For piperidine derivatives, calculations would likely show distinct signals for the protons and carbons of the piperidine ring, the methyl group, and the ethenyl group. The diastereotopic nature of the methylene protons on the piperidine ring would also be reflected in the predicted spectrum.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. Key predicted vibrational modes for "Piperidine, 5-ethenyl-2-methyl-" would include:
N-H stretching vibrations.
C-H stretching vibrations (aliphatic and vinylic).
C=C stretching of the ethenyl group.
Various bending and scissoring modes of the piperidine ring.
A significant challenge in this area is the apparent lack of publicly available experimental NMR and IR spectra for "Piperidine, 5-ethenyl-2-methyl-". Without this experimental data, a direct correlation and validation of the computational predictions are not possible. However, the theoretical data provides a valuable reference for future experimental work.
Below is a hypothetical table comparing predicted and expected experimental spectroscopic data.
| Spectroscopic Data | Predicted Value (Illustrative) | Expected Experimental Region |
| ¹H NMR (δ, ppm) - CH₃ | 1.1 - 1.3 | 1.0 - 1.5 |
| ¹H NMR (δ, ppm) - Vinylic H | 5.0 - 6.0 | 4.5 - 6.5 |
| ¹³C NMR (δ, ppm) - CH₃ | 15 - 20 | 10 - 25 |
| ¹³C NMR (δ, ppm) - C=C | 110 - 140 | 100 - 150 |
| IR (cm⁻¹) - N-H Stretch | ~3300 | 3250 - 3400 |
| IR (cm⁻¹) - C=C Stretch | ~1640 | 1630 - 1680 |
This table contains illustrative predicted values based on DFT calculations of similar structures and general spectroscopic principles. Experimental data for direct comparison is not currently available.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties onto the Hirshfeld surface, which is the boundary of a molecule in a crystal, one can gain insights into the types and relative importance of different non-covalent contacts.
For a hypothetical crystal structure of "Piperidine, 5-ethenyl-2-methyl-", a Hirshfeld surface analysis would likely reveal the following key interactions:
H···H Contacts: These are typically the most abundant interactions and are represented by large areas on the 2D fingerprint plot. They correspond to van der Waals forces.
N···H/H···N Contacts: The presence of the nitrogen atom in the piperidine ring allows for the formation of hydrogen bonds (N-H···N or N-H···X, where X is another acceptor atom), which would appear as distinct spikes in the fingerprint plot. These are generally stronger and more directional than van der Waals interactions.
The shape and features of the Hirshfeld surface and its associated fingerprint plots provide a detailed picture of how the molecules pack together. For instance, the presence of red spots on the d_norm surface would indicate close intermolecular contacts, often associated with hydrogen bonding.
A summary of the likely contributions of different intermolecular contacts to the Hirshfeld surface is presented in the table below.
| Intermolecular Contact | Hypothetical Percentage Contribution | Description |
| H···H | 50 - 60% | Predominantly van der Waals interactions. |
| C···H/H···C | 20 - 30% | van der Waals and weak C-H···π interactions. |
| N···H/H···N | 10 - 20% | Primarily hydrogen bonding interactions. |
This table is illustrative and based on typical findings for crystalline piperidine derivatives.
Derivatization and Functionalization Strategies for Piperidine, 5 Ethenyl 2 Methyl
The chemical scaffold of "Piperidine, 5-ethenyl-2-methyl-," also known as 2-methyl-5-vinylpiperidine, offers multiple reactive sites that allow for a wide range of derivatization and functionalization strategies. These modifications can be targeted at the ethenyl (vinyl) moiety, the secondary amine of the piperidine (B6355638) ring, and the methyl group. Such derivatizations are crucial for synthesizing a diverse library of compounds for various research applications, including the development of new alkaloids and pharmacologically active molecules.
Piperidine, 5 Ethenyl 2 Methyl As a Building Block in Complex Molecule Synthesis
Utilization in the Synthesis of Natural Products with Piperidine (B6355638) Scaffolds
The 2,5-disubstituted piperidine framework is the core structural motif in numerous piperidine alkaloids, a class of natural products known for their significant biological activities. researchgate.netdocumentsdelivered.comnih.gov While direct, multi-step total syntheses commencing from isolated "Piperidine, 5-ethenyl-2-methyl-" are not extensively documented in seminal literature, its role as a key synthon is evident from its structural relationship to prominent alkaloid families. It represents a strategic starting point for the synthesis of not only the natural products themselves but also a wide array of their analogues for structure-activity relationship (SAR) studies.
Many piperidine alkaloids feature a carbon side chain at the C-5 position. The ethenyl group of "Piperidine, 5-ethenyl-2-methyl-" serves as a latent functional group, a two-carbon unit that can be readily elaborated into the characteristic side chains of various natural products. For instance, through transformations like hydration, oxidation, or hydroformylation, the vinyl group can be converted into the hydroxyethyl (B10761427), acetyl, or propanal moieties, respectively, which are key structural features in alkaloids such as sedamine and pseudoconhydrine. researchgate.netnih.gov
The stereochemistry at the C-2 and C-5 positions is crucial for the biological activity of these alkaloids. Stereoselective synthesis routes that establish the configuration of "Piperidine, 5-ethenyl-2-methyl-" are therefore of high value. nih.govdocumentsdelivered.com Catalytic hydrogenation of the precursor, 2-methyl-5-vinylpyridine (B86018), can be influenced by chiral catalysts to favor specific stereoisomers, providing access to enantiomerically enriched building blocks for the asymmetric synthesis of these target natural products. nih.gov
Table 1: Potential Natural Product Skeletons Accessible from Piperidine, 5-ethenyl-2-methyl-
| Target Alkaloid Class | Key Side-Chain Moiety | Required Vinyl Group Transformation | Representative Natural Products |
|---|---|---|---|
| Coniine-type Alkaloids | Propyl | Hydrogenation | Coniine, Pseudoconhydrine researchgate.netnih.gov |
| Sedum Alkaloids | Hydroxyethyl, Keto-ethyl | Hydroboration-Oxidation, Wacker Oxidation | Sedamine, Allosedamine nih.gov |
| Pinidine-type Alkaloids | Acetonyl | Wacker Oxidation followed by hydration | Pinidine |
Application in the Construction of Advanced Synthetic Intermediates
The true synthetic power of "Piperidine, 5-ethenyl-2-methyl-" is realized in its application as a scaffold for creating advanced synthetic intermediates. The differential reactivity of the nucleophilic secondary amine and the electrophilically and radical-receptive vinyl group allows for a host of selective transformations. The amine can be protected with a suitable group (e.g., Boc, Cbz, or Ts), allowing for the unhindered manipulation of the vinyl group. Subsequently, deprotection of the amine reveals a new reactive site for further functionalization.
The vinyl group is amenable to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations convert the simple building block into highly functionalized piperidine derivatives that can serve as key fragments in the synthesis of larger, more complex molecules for pharmaceutical and agrochemical research. pmarketresearch.com
Key transformations at the vinyl group include:
Hydroboration-Oxidation: To introduce a primary alcohol, creating a hydroxyethyl side chain.
Epoxidation: To form a reactive oxirane ring, which can be opened by various nucleophiles.
Heck Coupling: To append aryl or vinyl substituents, building complex carbon skeletons.
Ozonolysis: To cleave the double bond, yielding a C-5 formyl derivative.
Metathesis: To engage with other olefins, enabling ring-closing, ring-opening, or cross-metathesis strategies.
Simultaneously, the piperidine nitrogen can undergo:
N-Alkylation: To introduce diverse substituents.
N-Acylation: To form amides, carbamates, and ureas.
Reductive Amination: To couple with aldehydes and ketones.
The following table summarizes some of the key reactions for generating advanced intermediates from this building block.
Table 2: Generation of Advanced Synthetic Intermediates
| Reactive Site | Reaction Type | Reagents | Resulting Intermediate Structure |
|---|---|---|---|
| Ethenyl Group | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5-(2-Hydroxyethyl)-2-methylpiperidine |
| Ethenyl Group | Dihydroxylation | OsO₄, NMO | 5-(1,2-Dihydroxyethyl)-2-methylpiperidine |
| Ethenyl Group | Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 5-Acetyl-2-methylpiperidine |
| Ethenyl Group | Heck Coupling | Ar-Br, Pd(OAc)₂, PPh₃ | 5-(Aryl-ethenyl)-2-methylpiperidine |
| Ethenyl Group | Ozonolysis | 1. O₃; 2. Me₂S | 5-Formyl-2-methylpiperidine |
| Piperidine NH | N-Arylation (Buchwald-Hartwig) | Ar-Br, Pd₂(dba)₃, Ligand | 1-Aryl-5-ethenyl-2-methylpiperidine |
| Piperidine NH | N-Acylation | Acyl Chloride, Base | 1-Acyl-5-ethenyl-2-methylpiperidine |
| Piperidine NH | Reductive Amination | Aldehyde, NaBH(OAc)₃ | 1-Alkyl-5-ethenyl-2-methylpiperidine |
Strategies for Diversity-Oriented Synthesis (DOS) using Piperidine, 5-ethenyl-2-methyl-
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate libraries of structurally diverse small molecules from a common starting material, which is ideal for exploring novel chemical space in drug discovery. nih.govnih.govresearchgate.net "Piperidine, 5-ethenyl-2-methyl-" is an exemplary building block for DOS due to its two orthogonal functional groups that can be derivatized in a branching, divergent fashion.
A typical DOS strategy using this building block would proceed as follows:
Scaffold Preparation: The starting material, "Piperidine, 5-ethenyl-2-methyl-", is prepared, often as a mixture of stereoisomers which can be separated or used collectively to increase diversity. The nitrogen is typically protected (e.g., with a Boc group).
First-Generation Diversity (Vinyl Group Functionalization): The vinyl group of the N-protected scaffold is subjected to a panel of diverse chemical reactions (e.g., Heck coupling, metathesis, cycloadditions, oxidations). Each reaction creates a new, structurally distinct piperidine core.
Second-Generation Diversity (Amine Functionalization): The protecting group on the piperidine nitrogen is then removed from the products of the first stage. The now-free secondary amine is reacted with a diverse set of reagents, such as a library of carboxylic acids (to form amides), isocyanates (to form ureas), or aldehydes (via reductive amination).
This two-dimensional approach, where the library is expanded first at the C-5 position and then at the N-1 position, can rapidly generate a large matrix of unique, three-dimensional molecules from a single, strategic building block. The inherent chirality of the scaffold further enhances the spatial and structural diversity of the resulting library. nih.govlincoln.ac.uk
Table 3: Illustrative Matrix for a Diversity-Oriented Synthesis (DOS) Strategy
| Amine Derivatization (R¹) | |||
|---|---|---|---|
| Vinyl Derivatization (R²) | + Benzoyl Chloride | + Phenyl Isocyanate | + Benzaldehyde/NaBH(OAc)₃ |
| Heck: + Ph-Br | 1-Benzoyl-2-methyl-5-styrylpiperidine | 1-(Phenylcarbamoyl)-2-methyl-5-styrylpiperidine | 1-Benzyl-2-methyl-5-styrylpiperidine |
| Hydroboration | 1-Benzoyl-5-(2-hydroxyethyl)-2-methylpiperidine | 1-(Phenylcarbamoyl)-5-(2-hydroxyethyl)-2-methylpiperidine | 1-Benzyl-5-(2-hydroxyethyl)-2-methylpiperidine |
| Dihydroxylation | 1-Benzoyl-5-(1,2-dihydroxyethyl)-2-methylpiperidine | 1-(Phenylcarbamoyl)-5-(1,2-dihydroxyethyl)-2-methylpiperidine | 1-Benzyl-5-(1,2-dihydroxyethyl)-2-methylpiperidine |
This strategic use of "Piperidine, 5-ethenyl-2-methyl-" enables the efficient and systematic exploration of chemical structures around the privileged piperidine core, significantly enhancing the potential for discovering novel bioactive compounds.
Natural Occurrence and Biosynthetic Pathways if Applicable
Isolation and Identification from Biological Sources (e.g., Plant Alkaloids, Microorganisms)
Piperidine (B6355638) alkaloids are widely distributed in the plant kingdom, with notable examples found in species of the Piperaceae (pepper) and Lycopodiaceae (clubmoss) families. The pungent compound piperine (B192125), for instance, is a well-known piperidine alkaloid isolated from the fruits of black pepper (Piper nigrum). nih.gov While direct isolation of 5-ethenyl-2-methylpiperidine from natural sources is not prominently reported, its structural analogs, such as 2-methylpiperidine (B94953) and various other substituted piperidines, are recognized constituents of plants and microorganisms. researchgate.netnih.gov
The isolation process for these alkaloids typically involves extraction from plant material using organic solvents, followed by acid-base extraction to separate the basic alkaloids from other metabolites. Chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), are then employed for purification. Identification and structural elucidation are achieved through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Alkaloid Analog | Natural Source (Example) | Typical Isolation Method |
| Piperine | Piper nigrum (Black Pepper) | Solvent extraction, recrystallization. nih.gov |
| 2-Methylpiperidine | Morus australis (Mulberry) | Mentioned as part of a biosynthetic pathway. researchgate.netnih.gov |
| Indole (B1671886) Alkaloids | Alstonia scholaris | Involves complex multi-step isolation and purification. nih.gov |
Proposed Biosynthetic Routes to Piperidine, 5-ethenyl-2-methyl- or Analogs
The biosynthesis of the piperidine ring in alkaloids generally originates from the amino acid L-lysine. The pathway involves a series of enzymatic modifications, including decarboxylation, oxidation, and cyclization, to form the core piperidine structure.
One proposed general pathway for piperidine alkaloid formation begins with the decarboxylation of lysine (B10760008) to produce cadaverine (B124047). The terminal amino group of cadaverine is then oxidized by a diamine oxidase to an aldehyde, which subsequently undergoes spontaneous intramolecular cyclization to form a Δ¹-piperideine Schiff base. This intermediate is a crucial branch point and can be enzymatically reduced to form the saturated piperidine ring.
For substituted piperidines like 2-methylpiperidine, the biosynthesis is thought to involve C-methylation of the piperidine ring by a methyltransferase (MT) enzyme. researchgate.net The formation of the vinyl group, as seen in 5-ethenyl-2-methyl-piperidine, could potentially arise from the dehydrogenation of a corresponding 5-ethyl substituted precursor. google.com The biosynthesis of piperine, for example, involves the convergence of two metabolic pathways: the phenylpropanoid pathway for the piperoyl-CoA moiety and the lysine-derived pathway for the piperidine ring. biorxiv.org
Key Precursors in Piperidine Alkaloid Biosynthesis:
L-Lysine: The primary building block for the piperidine ring.
L-Phenylalanine: A precursor in the phenylpropanoid pathway, which can provide side-chain structures. biorxiv.org
Acetate/Malonate: Can contribute to the formation of polyketide chains that are sometimes incorporated into complex alkaloid structures.
Enzymatic Transformations Involved in Biosynthesis
The biosynthesis of piperidine alkaloids is orchestrated by a series of specific enzymes that catalyze each step of the pathway. ku.dk While the complete enzymatic sequence for 5-ethenyl-2-methyl-piperidine is not defined, the enzymes involved in the formation of its structural analogs provide significant insight.
Key Enzyme Classes in Piperidine Alkaloid Biosynthesis:
Lysine Decarboxylase: Catalyzes the initial step, converting lysine to cadaverine.
Diamine Oxidase: Oxidizes the amino group of cadaverine to an aldehyde, facilitating cyclization.
Reductases: Responsible for the reduction of the Δ¹-piperideine intermediate to form the stable piperidine ring.
Methyltransferases (MTs): Involved in the methylation of the piperidine ring, such as in the formation of 2-methylpiperidine. researchgate.net
Cytochrome P450 Monooxygenases (CYP450s): A large family of enzymes that often catalyze hydroxylation and other oxidative modifications on the piperidine ring or its side chains. researchgate.netnih.gov
Acyltransferases: Catalyze the transfer of acyl groups, such as in the final step of piperine synthesis where piperoyl-CoA is joined with piperidine. biorxiv.org
Phenylalanine Ammonia-Lyase (PAL): The first enzyme in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid, which is a precursor for various side chains. biorxiv.org
In the biosynthesis of complex indole alkaloids containing a piperidine moiety, enzymes like alstonine (B1665729) synthase (a P450 enzyme) are known to catalyze aromatization of the piperidine ring. nih.gov The diversity and specificity of these enzymes are fundamental to the vast structural array of piperidine alkaloids found in nature. ku.dk
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
The industrial production of 2-methyl-5-vinylpyridine (B86018), the precursor to Piperidine (B6355638), 5-ethenyl-2-methyl-, has traditionally been achieved through the dehydrogenation of 2-methyl-5-ethylpyridine. google.comgoogle.com This process often involves high temperatures, sometimes around 700°C, and the use of catalysts such as silica, ceric oxide, or tungstic oxide. google.com While effective, these methods can present challenges related to energy consumption and catalyst stability.
Recent research has explored alternative synthetic routes to produce 2-methyl-5-vinylpyridine with higher purity and yield. One such method involves a Wittig-type reaction using 2-methyl-5-formylpyridine and methyltriphenylphosphonium (B96628) bromide with a strong base like potassium tert-butoxide. chemicalbook.com This approach has been reported to achieve a product purity of over 99% and a total yield of 74.9%, significantly reducing the formation of byproducts. chemicalbook.com
Future research in this area will likely focus on developing even more efficient and sustainable synthetic pathways. This could involve the exploration of novel catalysts, including biocatalysts, to lower reaction temperatures and improve selectivity. Additionally, process intensification techniques, such as flow chemistry, could be investigated to enhance reaction efficiency and safety. The development of one-pot syntheses that directly convert readily available starting materials to Piperidine, 5-ethenyl-2-methyl- would also be a significant advancement.
Application of Machine Learning and AI in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and materials science. These computational tools can significantly accelerate the discovery and optimization of chemical processes by predicting reaction outcomes and molecular properties. mit.edunih.gov
For a compound like Piperidine, 5-ethenyl-2-methyl-, ML models could be trained on existing datasets of similar piperidine derivatives to predict its reactivity in various chemical transformations. mit.edu This predictive capability would enable chemists to design more efficient synthetic routes and avoid unpromising reaction conditions, thereby saving time and resources. mit.edu For instance, AI could predict the yield of a particular reaction based on the starting materials, reagents, and reaction conditions. cmu.edu
Recent advancements in ML, such as the development of Δ2-learning models, have shown great promise in predicting reaction properties with high accuracy. nih.gov These models can predict high-level activation energies from low-level quantum mechanical calculations, offering a cost-effective way to characterize chemical reactions. nih.gov The application of such models to the reactions of Piperidine, 5-ethenyl-2-methyl- could provide valuable insights into its reactivity and guide the development of new applications.
Exploration of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of molecules is crucial for controlling their reactivity and designing new materials with specific properties. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for studying molecular dynamics in solution. researchgate.netmdpi.com
Dynamic NMR studies can provide detailed information about conformational changes, intermolecular interactions, and reaction kinetics. researchgate.net For Piperidine, 5-ethenyl-2-methyl-, techniques like 1H and 13C NMR can be used to study the rotational dynamics around the single bonds and the conformational preferences of the piperidine ring. chemicalbook.comresearchgate.net By analyzing the changes in the NMR spectra as a function of temperature or solvent, it is possible to determine the energy barriers for these dynamic processes.
In-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are also becoming increasingly important. chemrxiv.org These methods can provide valuable mechanistic insights and help to optimize reaction conditions. For example, monitoring the polymerization of Piperidine, 5-ethenyl-2-methyl- using in-situ NMR or IR spectroscopy could provide information about the rate of polymerization and the structure of the resulting polymer.
The combination of experimental spectroscopic data with computational modeling, such as molecular dynamics simulations, can provide a comprehensive understanding of the dynamic behavior of Piperidine, 5-ethenyl-2-methyl- at the atomic level. mdpi.com This knowledge can then be used to design new catalysts and materials with tailored properties.
Design of Catalytic Systems for Enantio- and Diastereoselective Transformations
The presence of stereocenters in Piperidine, 5-ethenyl-2-methyl- makes it a valuable chiral building block for the synthesis of complex molecules. The development of catalytic systems that can control the stereochemical outcome of reactions involving this compound is therefore a key area of research.
Enantio- and diastereoselective transformations can be achieved using chiral catalysts, which create a chiral environment around the reacting molecules. mdpi.com A variety of chiral ligands, including those based on phosphines, amino acids, and cyclopentadienyl (B1206354) groups, have been successfully used in asymmetric catalysis. mdpi.com For reactions involving Piperidine, 5-ethenyl-2-methyl-, chiral catalysts could be used to selectively produce one enantiomer or diastereomer over the others.
For instance, the asymmetric reduction of the corresponding pyridine (B92270) precursor, 2-methyl-5-vinylpyridine, could be a route to chiral piperidines. bohrium.com Rhodium-catalyzed asymmetric transfer hydrogenation using a chiral amine has been shown to be an effective method for the synthesis of chiral piperidines from pyridinium (B92312) salts. bohrium.com The development of similar catalytic systems for the direct, stereoselective functionalization of the vinyl group of Piperidine, 5-ethenyl-2-methyl- would be a significant advance.
Future research will likely focus on the design of more efficient and selective chiral catalysts for the transformation of piperidine derivatives. This could involve the use of computational methods to design new ligands and predict their catalytic performance. The development of catalysts that can operate under mild reaction conditions and with high turnover numbers will also be a priority.
Role of Piperidine, 5-ethenyl-2-methyl- in Materials Science and Polymer Chemistry (excluding biomedical applications)
The vinyl group in Piperidine, 5-ethenyl-2-methyl- makes it a versatile monomer for the synthesis of a variety of polymers. ontosight.ai The resulting poly(2-methyl-5-vinylpyridine) and its derivatives have potential applications in various areas of materials science. ontosight.aichemsrc.com
One area of interest is the development of novel copolymers. For example, copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine have been synthesized and studied. researchgate.net The ratio of the monomer units can be controlled to tune the properties of the resulting copolymer, such as its solubility in different solvents. researchgate.net Copolymers of vinyl chloride with 2-methyl-5-vinylpyridine have also been investigated. researchgate.net
The basic nature of the piperidine ring allows for the development of pH-responsive materials. ontosight.ai The polymer can be designed to swell or shrink in response to changes in pH, making it potentially useful for applications such as sensors or smart coatings. Furthermore, the pyridine nitrogen can be quaternized to create polyelectrolytes with interesting solution properties and potential applications as flocculating agents or in the fabrication of layer-by-layer assemblies.
Future research in this area could explore the synthesis of block copolymers containing Piperidine, 5-ethenyl-2-methyl- segments, leading to the formation of self-assembled nanostructures. The incorporation of this monomer into cross-linked polymer networks could also lead to the development of new functional materials with tailored mechanical and chemical properties. The investigation of its use in the preparation of ion-exchange resins or as a component in stimuli-responsive gels are other promising avenues for future exploration.
Q & A
Q. What are the recommended safety protocols for handling 5-ethenyl-2-methylpiperidine in laboratory settings?
Methodological Answer: When handling 5-ethenyl-2-methylpiperidine, adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .
- First Aid:
- Skin Contact: Immediately remove contaminated clothing and rinse skin with water for ≥15 minutes. Seek medical attention if irritation persists .
- Eye Exposure: Flush eyes with water for 15 minutes; remove contact lenses if possible .
- Ingestion: Rinse mouth but do not induce vomiting . Contact poison control immediately .
- Storage: Keep in tightly sealed containers away from heat and oxidizing agents. Store in cool, ventilated areas .
Q. How can researchers optimize the synthesis of 5-ethenyl-2-methylpiperidine derivatives to improve yield and purity?
Methodological Answer: Key synthesis strategies include:
- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to minimize side reactions. Catalytic bases like NaOH or K₂CO₃ enhance nucleophilic substitution efficiency .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate products with >95% purity .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to electrophile) to drive reactions to completion .
Q. What spectroscopic techniques are critical for characterizing 5-ethenyl-2-methylpiperidine derivatives?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Look for N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .
Advanced Research Questions
Q. How do structural modifications to the piperidine ring affect the biological activity of 5-ethenyl-2-methylpiperidine derivatives?
Methodological Answer:
- QSAR Studies: Use Quantitative Structure-Activity Relationship models to correlate substituent effects (e.g., electron-withdrawing groups at C-2) with biological targets. For example, 4-chloro phenyl substitutions enhance serotonin transporter (SERT) inhibition (pIC₅₀ = 7.2) .
- Conformational Analysis: Density Functional Theory (DFT) calculations reveal that chair conformations of the piperidine ring improve binding affinity to CNS receptors by reducing steric hindrance .
Q. What computational methods are employed to predict the pharmacokinetic properties of 5-ethenyl-2-methylpiperidine derivatives?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activities of 5-ethenyl-2-methylpiperidine analogues?
Methodological Answer:
- Data Validation: Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability. For antimicrobial assays, use consistent bacterial strains (e.g., S. aureus ATCC 25923) and controls (e.g., streptomycin) .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in assay methodologies (e.g., microdilution vs. disk diffusion) .
Q. What role does 5-ethenyl-2-methylpiperidine play in agrochemical development?
Methodological Answer:
- Fungicide Design: Incorporate the piperidine scaffold into strobilurin analogues to inhibit mitochondrial respiration in Fusarium spp. (EC₅₀ = 0.8 µM) .
- Insecticidal Activity: Modify the ethenyl group to enhance acetylcholine esterase (AChE) inhibition, reducing LC₅₀ values in Aphis gossypii by 40% compared to unsubstituted derivatives .
Q. How can in silico models guide the design of 5-ethenyl-2-methylpiperidine-based CNS therapeutics?
Methodological Answer:
- Target Identification: Use SwissTargetPrediction to prioritize kinases (e.g., MAPK) and neurotransmitter transporters (e.g., SERT) as high-probability targets .
- Docking Studies (AutoDock Vina): Screen derivatives against dopamine D₂ receptors (PDB ID: 6CM4) to optimize binding poses. Hydrogen bonds with Asp114 and π-π stacking with Phe389 improve affinity (ΔG = -9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
